1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a morpholine-4-carbonyl group, and a benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced by reacting the benzothiazole derivative with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Coupling with 3-Methoxyphenyl Isocyanate: The final step involves the coupling of the intermediate with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-4-2-3-14(12-15)21-19(26)23-20-22-16-6-5-13(11-17(16)29-20)18(25)24-7-9-28-10-8-24/h2-6,11-12H,7-10H2,1H3,(H2,21,22,23,26) |
InChI Key |
BXRIBKQPFVAZKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.